molecular formula C19H25N3O3S2 B2992486 4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1428350-46-2

4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No. B2992486
CAS RN: 1428350-46-2
M. Wt: 407.55
InChI Key: YAOSKMXQKHLGGQ-UHFFFAOYSA-N
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Description

4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a morpholine ring, a thiazepane ring, and a quinoline ring. This compound has various applications in the field of medicinal chemistry, including anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Immune Response Modifiers

A review on imiquimod, a class of non-nucleoside imidazoquinolinamines, discusses its activation of the immune system through localized induction of cytokines. This leads to immunoregulatory, antiviral, antiproliferative, and antitumor activities, showcasing its potential as a topical agent for various skin diseases (Syed, 2001).

Therapeutic and Anticancer Properties

The therapeutic potentials of tetrahydroisoquinoline, a "privileged scaffold" found in nature, have been extensively reviewed, highlighting its applications in treating cancer, central nervous system, and cardiovascular disorders. This review underscores the broad applicability of such compounds in drug discovery (Singh & Shah, 2017).

Antimalarial Activity

Studies on the metabolism of 8-aminoquinoline antimalarial agents reveal insights into their effectiveness and associated risks, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency. This research highlights the complexity of drug metabolism and its implications for therapeutic use (Strother et al., 1981).

Antiviral Research

Research on plant extracts containing polyphenols against Covid-19 emphasizes the potential of natural compounds in developing antiviral therapies. The study discusses how antivirus polyphenolic drugs can inhibit coronavirus enzymes essential for virus replication (Chojnacka et al., 2020).

Heterocyclic Chemistry

A study on the synthesis of pyrimido[4,5-b]quinolines highlights the biological significance of fused heterocycles in enhancing the activity of pyrimidine nucleas. This demonstrates the importance of structural diversity in medicinal chemistry for developing new therapeutic agents (Nandha kumar et al., 2001).

Cosmetic Applications

The review on Evodiamine and its derivatives discusses their broad spectrum of pharmacological activities, indicating their role in treating diseases and potential for cosmetic applications. This emphasizes the versatility of certain compounds in both therapeutic and cosmetic fields (Gavaraskar et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the cannabinoid receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound acts as an agonist at the cannabinoid receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids .

Biochemical Pathways

Upon binding to the cannabinoid receptors, this compound triggers a series of biochemical reactions. These include the inhibition of adenylate cyclase, decreased formation of cyclic AMP, and the activation of mitogen-activated protein kinase . These biochemical changes lead to the physiological effects associated with cannabinoid receptor activation .

Result of Action

The activation of cannabinoid receptors by this compound results in a variety of cellular effects. These include a decrease in the release of certain neurotransmitters, changes in cell signaling pathways, and alterations in immune cell function . The specific effects can vary depending on the type of cell and the specific cannabinoid receptor that is activated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and individual variations in metabolism and excretion . For example, the compound’s ester hydrolysis is catalyzed mainly by human carboxylesterases, but nonenzymatic ester hydrolysis can also occur .

properties

IUPAC Name

4-[(4-quinolin-8-ylsulfonyl-1,4-thiazepan-3-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c23-27(24,18-6-1-4-16-5-2-7-20-19(16)18)22-8-3-13-26-15-17(22)14-21-9-11-25-12-10-21/h1-2,4-7,17H,3,8-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOSKMXQKHLGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

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